(1-Benzyl-piperidin-3-yl)-phenyl-amine
Overview
Description
(1-Benzyl-piperidin-3-yl)-phenyl-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the synthesis of various pharmaceuticals and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-yl)-phenyl-amine can be achieved through several synthetic routes. One common method involves the reaction of N-phenyl-4-piperidone with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-yl)-phenyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
(1-Benzyl-piperidin-3-yl)-phenyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-yl)-phenyl-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Similar in structure but lacks the benzyl group.
N-Phenethyl-4-piperidone: A precursor in the synthesis of (1-Benzyl-piperidin-3-yl)-phenyl-amine.
4-Anilino-N-phenethylpiperidine: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
115661-47-7 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzyl-N-phenylpiperidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-3-8-16(9-4-1)14-20-13-7-12-18(15-20)19-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 |
InChI Key |
PWWUYRHNABQJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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